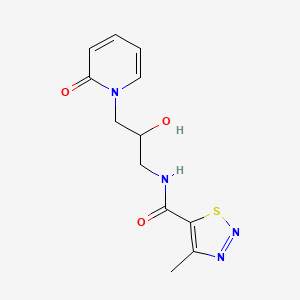
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its versatility in scientific research and industry. Its unique structure, featuring a 1,2,3-thiadiazole ring, a pyridine ring, and a hydroxypropyl group, makes it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
React 4-methyl-1,2,3-thiadiazole with chloroacetic acid under basic conditions (NaOH).
Step 2: Esterification
Convert the carboxylic acid to its corresponding ester using methanol and an acid catalyst (H2SO4).
Step 3: Amide Formation
React the ester with 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propanamine in the presence of a coupling agent (e.g., DCC) to form the amide.
Industrial Production Methods
Industrial methods typically follow similar synthetic routes, scaled up using optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed.
化学反応の分析
Types of Reactions
Oxidation:
It can be oxidized to form sulfoxides and sulfones using oxidizing agents like m-CPBA.
Reduction:
Reduction of the amide group using LiAlH4 leads to the formation of the corresponding amine.
Substitution:
Nucleophilic substitution reactions can occur at the pyridine ring using reagents like NaH.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: Acts as a ligand in coordination chemistry for catalyzing various organic reactions.
Material Science: Used in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: Inhibits specific enzymes, providing insights into enzyme function and regulation.
Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.
Medicine
Drug Design: Serves as a scaffold for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays for certain diseases.
Industry
Agrochemicals: Utilized in the formulation of new pesticides and herbicides.
Pharmaceuticals: Key intermediate in the synthesis of various pharmaceuticals.
作用機序
Enzyme Inhibition
The compound binds to the active site of target enzymes, blocking substrate access and thereby inhibiting enzyme activity.
Molecular Targets and Pathways
Protein Kinases: Modulates the activity of kinases involved in cell signaling pathways.
DNA Intercalation: Intercalates into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
N-(2-hydroxy-3-iodopropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)butyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Compared to its analogs, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits unique reactivity due to the presence of both the thiadiazole and pyridine rings, making it highly versatile in chemical synthesis and biological applications.
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-8-11(20-15-14-8)12(19)13-6-9(17)7-16-5-3-2-4-10(16)18/h2-5,9,17H,6-7H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOFBYOLPYEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)
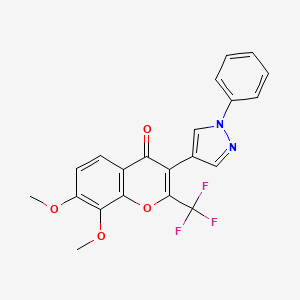
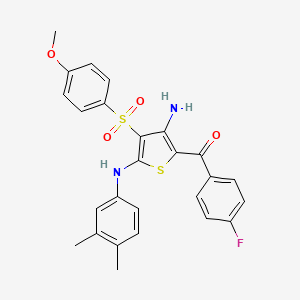
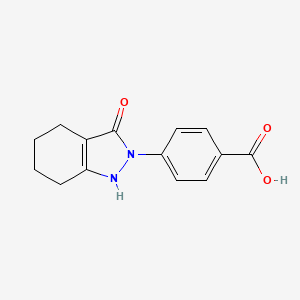
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2955612.png)

![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)
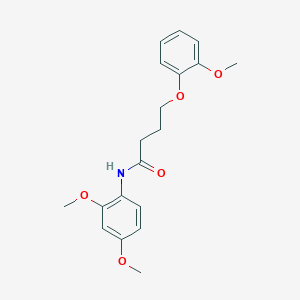
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2955620.png)
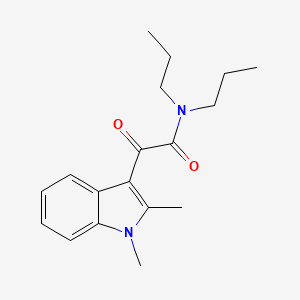
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2955628.png)
